molecular formula C12H15NO6 B2563513 4'-Nitrobenzo-12-crown-4 CAS No. 78554-67-3

4'-Nitrobenzo-12-crown-4

Cat. No. B2563513
CAS RN: 78554-67-3
M. Wt: 269.253
InChI Key: UUQRTEFANVWPTD-UHFFFAOYSA-N
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Description

4’-Nitrobenzo-12-crown-4 is a chemical compound with the IUPAC name 12-nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine . It has a molecular weight of 269.25 and is solid in physical form .


Molecular Structure Analysis

The molecular structure of 4’-Nitrobenzo-12-crown-4 is represented by the InChI code 1S/C12H15NO6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2 . The molecular formula is C12H15NO6 .


Physical And Chemical Properties Analysis

4’-Nitrobenzo-12-crown-4 is a solid at room temperature . The exact density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

  • Synthesis of Azo Dyes : 4'-Nitrobenzo-18-crown-6 has been utilized in the synthesis of monoazo dyes, where its reduced form, 4'-aminobenzo-18-crown-6, is diazotized and coupled with different phenols to produce corresponding azo dyes. X-ray diffraction and UV-Vis studies have been reported for these dyes (Deshmukh et al., 2009).

  • Crown Ether Ring Construction : The crown ether rings in derivatives like 4-nitrobenzo-15-crown-5 and -18-crown-6 have been cleaved by aqueous alkali, producing long chain substituted pyrocatechols. These substances serve as starting materials for constructing new crown ether rings, showcasing an innovative method for crown ether synthesis (Ágai et al., 1985).

  • Potentiometric Studies : The complexation reactions of compounds like 4-nitrobenzo-15-crown-5 with sodium ions in methanol have been studied potentiometrically. This research provides insights into the stoichiometry and stability constants of complexes involving crown ethers and metal ions (Zolgharnein et al., 2007).

  • Cation-Extraction and Transport Properties : Studies have shown that substituent effects on benzo-15-crown-5 derivatives significantly impact their cation-extraction and transport properties. For instance, 4′-aminobenzo-15-crown-5 transported K+ ion much faster than its 4′-nitro counterpart, indicating the influence of functional groups on these properties (Tsukube et al., 1985).

  • Ion Transfer Studies : Research into the facilitated transfer of alkali metal ions using various crown ethers, including derivatives of nitrobenzo crown ethers, reveals valuable data about the stability and diffusion coefficients of different alkali metal complexes. Such studies are important in understanding ion transport mechanisms (Harris et al., 1992).

  • Development of Be(II) Microsensor : A Be(II) microsensor using 4-nitrobenzo-9-crown-3-ether as a membrane-active component has been developed. This sensor exhibits high selectivity and sensitivity towards Be(II) ions, highlighting the potential for specific ion detection applications (Ganjali et al., 2008).

  • Extraction of Rare Earth Metals : Crown ethers like 4-nitrobenzo crown ethers have been used to extract rare earth ions from aqueous solutions, demonstrating their utility in the separation and purification of these valuable elements (Tsay et al., 1983).

Safety And Hazards

4’-Nitrobenzo-12-crown-4 is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

14-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQRTEFANVWPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Nitrobenzo-12-crown-4

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